Cas no 96847-53-9 ((1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one)

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one structure
96847-53-9 structure
Nombre del producto:(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Número CAS:96847-53-9
MF:C11H10O2
Megavatios:174.195903301239
MDL:MFCD09833671
CID:2083506
PubChem ID:10910062

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Propiedades químicas y físicas

Nombre e identificación

    • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
    • RAC 1-PHENYL-2-OXO-3-OXABICYCLO[3.1.0]HEXANE
    • (1S,5R)-1-Phenyl-3-oxa-bicyclo[3.1.0]hexan-2-one
    • (1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
    • WZGFIZUMKYUMRN-GXSJLCMTSA-N
    • BCP09558
    • NE14522
    • 2 COxo-1phenyl-3-oxbicyclo{3.1.0}-hexane2
    • 106P934
    • (1S,5R)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one
    • (5beta)-1beta-Phenyl-3-oxabicyclo[3.1.0]hexane-2-one
    • 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1S,5R)-
    • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)
    • 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1S)- (ZCI)
    • MDL: MFCD09833671
    • Renchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m0/s1
    • Clave inchi: WZGFIZUMKYUMRN-GXSJLCMTSA-N
    • Sonrisas: O=C1OC[C@@H]2C[C@]12C1C=CC=CC=1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 243
  • Superficie del Polo topológico: 26.3

Propiedades experimentales

  • Denso: 1.300±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 340.0±21.0°C at 760 mmHg
  • Disolución: Slightly soluble (1 g/l) (25 º C),

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Información de Seguridad

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB442775-1 g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one; .
96847-53-9
1g
€84.90 2023-07-18
TRC
P336118-2.5g
(1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9
2.5g
$ 95.00 2022-06-03
Enamine
EN300-182363-10g
(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9
10g
$125.0 2023-09-19
Enamine
EN300-182363-1g
(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9
1g
$26.0 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN7152-5G
(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 95%
5g
¥ 369.00 2023-04-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S73250-25g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 98%
25g
¥944.0 2024-07-19
TRC
P336118-250mg
(1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9
250mg
$ 50.00 2022-06-03
Ambeed
A239059-25g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 98%
25g
$144.0 2025-02-27
Enamine
EN300-257550-10.0g
rac-(1R,5S)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 95%
10g
$125.0 2023-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S305042-1g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 99%
1g
¥79.90 2023-09-01

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Toluene ;  1 h, 0 °C
1.2 2 h, rt
1.3 Reagents: Water ;  cooled
1.4 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt; 12 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt; 3 - 4 h, pH 1 - 2, 60 - 70 °C
Referencia
Improved process for the preparation of levomilnacipran
, India, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ;  reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 1 - 2, rt; 3 - 4 h, 60 - 70 °C
Referencia
An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts
, India, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  8 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid ;  < pH 2, rt; 2 h, 0 °C
Referencia
Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist
Yoshida, Yu; Naoe, Yoshimitsu; Terauchi, Taro; Ozaki, Fumihiro; Doko, Takashi; et al, Journal of Medicinal Chemistry, 2015, 58(11), 4648-4664

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Toluene ;  0 - 15 °C; 1 h, 10 °C
1.2 Solvents: Toluene ;  10 °C; 2 h, 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5.5 h, 95 °C; 95 °C → 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 25 °C; 3 h, 60 °C; 60 °C → 25 °C; 0.5 h, 30 °C
1.5 Reagents: Water ;  1 h, 30 °C; 2 h, 0 - 5 °C
Referencia
Process for preparing Levomilnacipran hydrochloride
, United States, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene ;  10 °C → 20 °C; 2 h, 10 °C → 20 °C
1.2 Solvents: Toluene ;  10 °C → 20 °C
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → reflux
1.4 Reagents: Hydrochloric acid Solvents: Toluene ;  2 h, 60 °C → 70 °C
Referencia
Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran
, India, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Toluene ;  0 - 5 °C; 1 h, 10 °C
1.2 Solvents: Toluene ;  2 h, 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt → 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h, pH 1 - 2, rt → 60 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referencia
Preparation of cyclopropanecarboxamide compounds for the treatment of neurological conditions
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine ,  Sodium periodate Catalysts: Osmium tetroxide Solvents: tert-Butanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
Diastereoselective Synthesis of Trisubstituted Cyclopropanes by Palladium-Catalyzed Intramolecular Allylic Alkylation of α-Aryl Esters
Nemoto, Tetsuhiro; Tsuruda, Kazuki; Yoshida, Mariko; Kono, Masato; Hamada, Yasumasa, Synthesis, 2015, 47(24), 3914-3924

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Dimethylformamide ,  Water ;  41 h, pH 8, 27 °C; acidified
Referencia
Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran
Viazzo, Pascale; Alphand, Veronique; Furstoss, Roland, Tetrahedron Letters, 1996, 37(26), 4519-4522

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Benzene ;  3 h, rt
1.2 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  15 h, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 0 °C
Referencia
Method for preparing L-milnacipran hydrochloride
, China, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Toluene ;  rt → -40 °C; 30 min, < -30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 25 °C; 3 h, reflux; reflux → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  25 °C → 65 °C; 2 h, 65 °C
Referencia
Process for the preparation of (1S,2R)-Milnacipran by Gabriel amination
, Italy, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  12 h, reflux; rt
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  3 - 4 h, pH 1 - 2, 60 - 70 °C
Referencia
Improved process for the preparation of levomilnacipran
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Benzene ;  0 °C; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referencia
Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters
Roggen, Heidi; Kehler, Jan; Stensbol, Tine Bryan; Hansen, Tore, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium amide Solvents: Toluene ;  3 h, rt
1.2 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  15 h, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
Synthesis of Milnacipran Hydrochloride Dextroisomer
Wang, Xiaoqin; Xu, Peng; Gu, Junlin; Yang, Liping, Zhongguo Yiyao Gongye Zazhi, 2004, 35(5), 259-260

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Water ;  3 h, -25 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 °C → 85 °C; 4 h, 80 - 85 °C; 85 °C → 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  4 h, pH 2, 25 - 30 °C
Referencia
Process for the preparation of (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanearboxamide hydrochloride
, India, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  8 h, rt → reflux; reflux → rt; < 2 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 0 °C; 1 h, rt
Referencia
Cyclopropane derivatives as orexin inhibitors and their preparation and use in the treatment of sleep disorders
, United States, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  1,4-Dioxane ,  Hexamethylphosphoramide ;  2 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid ;  < pH 1, rt
Referencia
Enantioselective synthesis of levomilnacipran
Alliot, Julien; Gravel, Edmond; Pillon, Florence; Buisson, David-Alexandre; Nicolas, Marc; et al, Chemical Communications (Cambridge, 2012, 48(65), 8111-8113

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Hydrochloric acid ;  < pH 1, rt
Referencia
Enantioselective synthesis of levomilnacipran
Alliot, Julien; Gravel, Edmond; Pillon, Florence; Buisson, David-Alexandre; Nicolas, Marc; et al, Chemical Communications (Cambridge, 2012, 48(65), 8111-8113

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Raw materials

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96847-53-9)(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
A855350
Pureza:99%
Cantidad:100g
Precio ($):428.0